molecular formula C15H8F3NO2 B12860741 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione

5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione

Cat. No.: B12860741
M. Wt: 291.22 g/mol
InChI Key: NTEXGTQIHHUJCB-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indoles using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under oxidative conditions . The reaction is usually carried out in the presence of a catalyst and an oxidizing agent to facilitate the formation of the trifluoromethyl radical.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a valuable tool in biological research. It is used to study enzyme interactions, receptor binding, and cellular pathways. Its ability to modulate biological processes is of particular interest in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, inflammation, and infectious diseases .

Industry: The compound is also used in the industrial sector for the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various industrial processes .

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione stands out due to its unique indole structure, which provides additional sites for chemical modification and enhances its biological activity. The presence of the trifluoromethyl group further increases its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H8F3NO2

Molecular Weight

291.22 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-indole-2,3-dione

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21)

InChI Key

NTEXGTQIHHUJCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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